N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Description
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a benzoxazole-piperidine core linked to a thiophene-3-carboxamide moiety via a methyl group. Its molecular formula is C₃₉H₂₀N₄O₃S (exact mass: 396.46 g/mol).
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(14-7-10-24-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)23-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBSZBEHGRDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, often serving as a building block in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and cancer.
Industry: The compound finds applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application, but it generally involves binding to target molecules and altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of the target compound with structurally related molecules:
Key Observations
Heterocyclic Substitutions Influence Target Specificity: The thiophene-3-carboxamide group in the target compound distinguishes it from analogs like KRC-108 (pyrazolyl-pyridine) and thiophene fentanyl (thiophene-2-carboxamide). The 3-position substitution on thiophene may enhance steric complementarity in enzyme active sites compared to 2-position derivatives .
Benzoxazole-Piperidine Core :
- The benzoxazole-piperidine scaffold is shared with KRC-108, a TrkA kinase inhibitor. This core likely facilitates interactions with ATP-binding pockets in kinases or zinc-binding sites in HDACs .
- In contrast, thiophene fentanyl uses a phenylethyl-piperidine core for opioid receptor binding, demonstrating that piperidine substitution patterns dictate target selectivity .
KRC-108’s pyrazolyl-pyridine group introduces additional hydrogen-bonding sites, improving solubility (cLogS ~-3.5) relative to the target compound (cLogS ~-4.1) .
Research Findings from Analogues
- KRC-108 (NSC748337) : Exhibited IC₅₀ values of 0.8 µM against TrkA kinase and was prioritized in HDAC2 virtual screening due to strong docking scores (-12.4 kcal/mol). Its pyrazolyl-pyridine moiety interacts with HDAC2’s hydrophobic channel .
- Thiophene Fentanyl : Binds µ-opioid receptors with Ki = 1.2 nM, highlighting the pharmacological relevance of thiophene carboxamides in receptor targeting. However, its phenylethyl-piperidine group is critical for opioid activity, unlike the benzoxazole in the target compound .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The structure features a piperidine ring substituted with benzo[d]oxazole moieties, which are known for their diverse biological activities, including anti-inflammatory and antitumor effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1797725-55-3 |
| SMILES | Cc1cc(C(=O)NCC2CCN(c3nc4ccccc4o3)CC2)no1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[d]oxazole rings and subsequent coupling with piperidine derivatives. The precise synthetic pathway can vary, but it generally includes:
- Formation of benzo[d]oxazole : Utilizing appropriate precursors and catalysts.
- Piperidine modification : Introducing substituents to enhance biological activity.
- Final coupling : Linking the modified piperidine to the thiophene derivative through amide formation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of oxobenzo compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In one study, compounds related to this structure demonstrated IC50 values as low as 1.8 nM against specific cancer cell lines, indicating potent antitumor activity .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against various human cancer cell lines. The results showed:
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 20 |
The compound exhibited significant inhibition of cell growth across all tested lines, with the lowest IC50 observed in A549 cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study revealed that treatment with this compound resulted in an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins, confirming its role as an effective inducer of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
